

Comparative Profiling Guide: 7-Fluoro-1,5-naphthyridin-3-amine Scaffold

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Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-3-amine

CAS No.: 2089650-61-1

Cat. No.: B2854637

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Content Type: Technical Comparison Guide Subject: **7-Fluoro-1,5-naphthyridin-3-amine** (CAS: 2089650-61-1) Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

Executive Summary: The Strategic Value of the 7-Fluoro Scaffold

In the optimization of kinase inhibitors and epigenetic modulators, the 1,5-naphthyridine core has emerged as a privileged bioisostere for the classic quinoline scaffold. It offers superior aqueous solubility and distinct hydrogen-bonding vectors. However, the parent scaffold suffers from rapid oxidative metabolism at the electron-rich C7 position.

7-Fluoro-1,5-naphthyridin-3-amine represents a strategic "scaffold hop" designed to address these liabilities. This guide objectively compares this fluorinated building block against its non-fluorinated parent and the carbocyclic quinoline analog.

Key Findings:

- **Metabolic Stability:** The C7-fluorine atom blocks the primary site of CYP450-mediated hydroxylation, significantly extending intrinsic clearance () half-life.
- **Electronic Modulation:** The strong electron-withdrawing effect of fluorine reduces the basicity of the N1/N5 nitrogens, altering hinge-binding affinity and reducing promiscuous off-target binding (cross-reactivity).
- **Selectivity:** While the parent 1,5-naphthyridine often exhibits pan-kinase activity, the 7-fluoro analog frequently demonstrates sharper selectivity profiles due to altered electrostatic potential surfaces.

Chemical & Physical Property Profiling[1]

The following table contrasts the subject compound with its primary alternatives. Data represents consensus values derived from physicochemical modeling and structural alert analysis.

Table 1: Physicochemical Comparison

Feature	7-Fluoro-1,5-naphthyridin-3-amine	1,5-Naphthyridin-3-amine	3-Aminoquinoline
Structure	(Fluorinated Diaza)	(Diaza Parent)	(Mono-aza Analog)
Electronic Character	Electron-Deficient (-acidic)	Electron-Rich	Neutral/Basic
pKa (Conjugate Acid)	~2.8 (Reduced Basicity)	~3.9	~4.9
cLogP	1.15	0.85	1.70
Metabolic Liability	Low (C7 blocked)	High (C7 oxidation)	Moderate (Benzylic/Ring)
H-Bond Acceptors	3 (N1, N5, F)	2 (N1, N5)	1 (N1)
Solubility (pH 7.4)	Moderate	High	Low

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Expert Insight: The reduction in pKa (from 3.9 to 2.8) is critical. Many kinase inhibitors fail due to lysosomal trapping or hERG inhibition caused by high basicity. The 7-fluoro substitution mitigates this risk while maintaining the H-bond acceptor capability required for the hinge region.

Cross-Reactivity & Kinase Selectivity Logic

"Cross-reactivity" in this context refers to the scaffold's tendency to bind off-target kinases (promiscuity) or inhibit metabolic enzymes (CYP inhibition).

Structural Logic of Selectivity

The 1,5-naphthyridine scaffold mimics the purine core of ATP. However, without the "gatekeeper" modulation provided by the fluorine atom, the scaffold is often too "sticky."

Figure 1: Mechanistic divergence between the parent and fluorinated scaffolds. The fluorine atom acts as both a metabolic shield and an electronic tuner.

Liability Profiling Data (Representative)

When incorporated into a Type I kinase inhibitor template (e.g., targeting TGF- β or CK2), the cross-reactivity profile shifts:

Assay Target	7-Fluoro-Analog Performance	Non-Fluoro Parent Performance	Interpretation
Primary Target (e.g., CK2)	nM	nM	Slight potency loss due to electron withdrawal, but acceptable.
Off-Target (p38 MAPK)	nM	nM	Major Advantage: Fluorine reduces promiscuous H-bonding.
CYP3A4 Inhibition			Fluorine reduces the coordinate covalent bond strength to Heme-Fe.

Experimental Protocols

To validate the utility of **7-Fluoro-1,5-naphthyridin-3-amine** in your specific pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blockade" effect of the C7-Fluorine.

- Preparation:

- Prepare 10 mM stock solutions of the 7-Fluoro amine and the non-fluorinated control in DMSO.
- Thaw Human Liver Microsomes (HLM) and NADPH regenerating system.
- Incubation:
 - Dilute compounds to 1 μ M in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
 - Pre-incubate at 37°C for 5 minutes.
 - Start: Initiate reaction with NADPH (1 mM final).
 - Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.
- Quenching & Analysis:
 - Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
 - Centrifuge (4000g, 20 min).
 - Analyze supernatant via LC-MS/MS (MRM mode).
- Validation Criteria:
 - The Non-Fluoro parent should show >50% depletion by 30 mins (High Clearance).
 - The 7-Fluoro analog should show <20% depletion by 30 mins (Low/Medium Clearance).

Protocol B: Kinase Selectivity Profiling (Workflow)

Figure 2: Screening workflow for naphthyridine-based inhibitors. The 7-F core is stable; optimization focuses on the amine substituents.

Synthesis & Handling Notes

- Reactivity: The C3-amine is less nucleophilic than in aniline. For Buchwald-Hartwig couplings, use robust catalytic systems (e.g., Pd2(dba)3 / XPhos) rather than standard

conditions used for simple anilines.

- Safety: While no specific acute toxicity is reported for the intermediate, fluorinated heteroaromatics can release fluoride ions upon combustion or extreme metabolic breakdown. Handle with standard PPE.

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